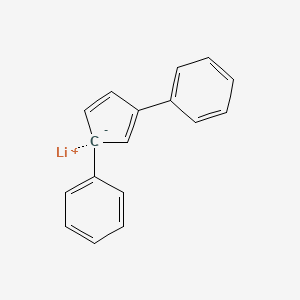
lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound that features a cyclopentadienyl ring substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene typically involves the deprotonation of the corresponding cyclopentadiene derivative using a strong base such as butyl lithium . The reaction is carried out under inert conditions to prevent unwanted side reactions. The cyclopentadiene derivative is first prepared through a series of steps involving the formation of phenyl-substituted cyclopentadiene, which is then treated with butyl lithium to form the desired organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the phenyl groups.
Oxidation and Reduction: The cyclopentadienyl ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens for substitution reactions and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the activation of the cyclopentadienyl ring and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylcyclopentadiene: A similar compound without the lithium ion, used in similar applications but with different reactivity.
Cyclopentadienyl Lithium: Another organolithium compound with a simpler structure, used as a reagent in organic synthesis.
Uniqueness
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene is unique due to the presence of both phenyl groups and the lithium ion, which confer distinct electronic properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
58813-26-6 |
|---|---|
Fórmula molecular |
C17H13Li |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C17H13.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-13H;/q-1;+1 |
Clave InChI |
LZFDZIBLIAPZSP-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[C-]2C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















